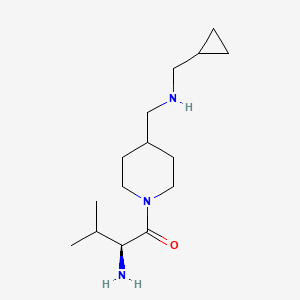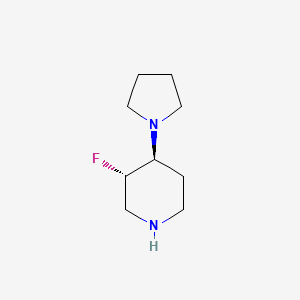![molecular formula C16H11BO3 B11756008 Naphtho[2,1-b]benzofuran-10-ylboronic acid](/img/structure/B11756008.png)
Naphtho[2,1-b]benzofuran-10-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,1-b]benzofuran-10-ylboronic acid is an organoboron compound with the molecular formula C₁₆H₁₁BO₃. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of science and industry. The structure of this compound consists of a naphthalene ring fused to a benzofuran ring, with a boronic acid group attached at the 10th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]benzofuran-10-ylboronic acid typically involves a multi-step process. One common method includes the following steps :
Bromination: 10-bromonaphthalene[2,1-b]benzofuran is prepared by brominating naphthalene[2,1-b]benzofuran.
Lithiation: The brominated compound is treated with n-butyllithium in tetrahydrofuran at -78°C to form the corresponding lithium derivative.
Borylation: The lithium derivative is then reacted with trimethyl borate at -78°C, followed by warming to room temperature.
Hydrolysis: The reaction mixture is hydrolyzed with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]benzofuran-10-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent (e.g., toluene).
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Naphtho[2,1-b]benzofuran-10-ylboronic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of Naphtho[2,1-b]benzofuran-10-ylboronic acid depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Naphtho[2,1-b]benzofuran-10-ylboronic acid can be compared with other similar compounds, such as:
Naphtho[1,2-b]benzofuran-10-ylboronic acid: Similar structure but different ring fusion pattern.
Naphtho[2,3-b]benzofuran-1-ylboronic acid: Different position of the boronic acid group.
Benzofuran-2-boronic acid: Lacks the naphthalene ring, resulting in different chemical properties.
Properties
Molecular Formula |
C16H11BO3 |
|---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
naphtho[2,1-b][1]benzofuran-10-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)20-14/h1-9,18-19H |
InChI Key |
DGJCIURIYNICAM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=C2C4=CC=CC=C4C=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


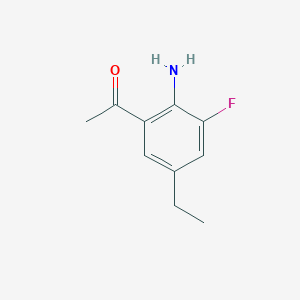
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)

![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)
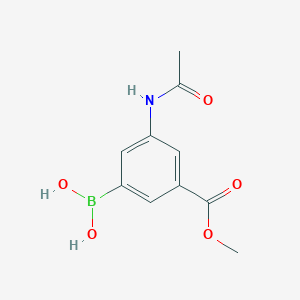
![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)
![(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B11755967.png)
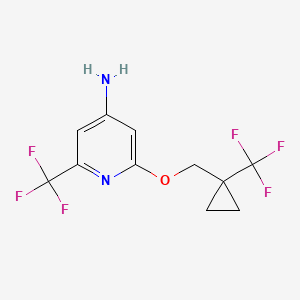
![Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B11755976.png)
![[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol](/img/structure/B11755980.png)
